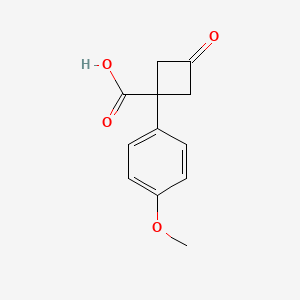

1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-10-4-2-8(3-5-10)12(11(14)15)6-9(13)7-12/h2-5H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBBOSTZEIPADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a robust and convergent strategy, commencing with the preparation of a key substituted malonic ester intermediate, followed by a cyclization reaction to construct the core cyclobutane framework, and culminating in hydrolysis and decarboxylation to yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic route, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents in space, enabling enhanced binding to biological targets and improved pharmacokinetic properties. The title compound, this compound, incorporates this valuable motif along with an aryl ether and a carboxylic acid, functionalities that are frequently exploited in the design of novel therapeutics. The presence of the ketone at the 3-position offers a handle for further chemical modifications, making this a versatile intermediate for the synthesis of a diverse range of complex molecules.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a disconnection of the cyclobutane ring, leading back to a substituted malonic ester and a 1,3-dielectrophile. This approach is advantageous as it allows for the early introduction of the desired 1-aryl substituent.

Our proposed forward synthesis, therefore, hinges on three key transformations:

-

Synthesis of Diethyl (4-methoxyphenyl)malonate: The preparation of the key nucleophilic component.

-

Cyclobutane Ring Formation: A dialkylation reaction between the substituted malonate and a suitable 1,3-dielectrophile to construct the four-membered ring.

-

Hydrolysis and Decarboxylation: Conversion of the geminal diester functionality to the final carboxylic acid.

This strategy is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Discussion

Part 1: Synthesis of Diethyl (4-methoxyphenyl)malonate

The synthesis of the key starting material, diethyl (4-methoxyphenyl)malonate, can be achieved through the esterification of 4-methoxyphenylacetic acid followed by a Claisen condensation. However, a more direct approach involves the arylation of diethyl malonate. For the purpose of this guide, we will outline a common preparation method starting from 4-methoxyphenylacetonitrile.

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

This nitrile can be prepared from the corresponding anisyl alcohol.[1]

-

Protocol:

-

To a stirred solution of anisyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane, add concentrated hydrochloric acid.

-

After vigorous stirring, separate the organic layer containing anisyl chloride.

-

Dry the organic layer over anhydrous sodium sulfate and use the crude anisyl chloride directly in the next step.

-

In a separate flask, prepare a suspension of sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide in dry acetone.

-

Add the solution of anisyl chloride to the cyanide suspension and heat the mixture at reflux with vigorous stirring.

-

After the reaction is complete (monitored by TLC), cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 4-methoxyphenylacetonitrile.

-

Step 2: Synthesis of Diethyl (4-methoxyphenyl)malonate

The conversion of the nitrile to the malonic ester can be achieved via the Pinner reaction followed by hydrolysis and esterification, or more directly by hydrolysis to the carboxylic acid and subsequent malonylation. A common laboratory preparation involves the hydrolysis of the nitrile to 4-methoxyphenylacetic acid, followed by conversion to the acid chloride and reaction with the sodium salt of diethyl malonate. A more direct arylation of diethyl malonate is also possible using a suitable catalyst.[2][3]

-

Protocol (from 4-methoxyphenylacetic acid):

-

Convert 4-methoxyphenylacetic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

In a separate flask, prepare the sodium salt of diethyl malonate by reacting diethyl malonate with a strong base like sodium hydride in an anhydrous solvent like THF or DMF.

-

Slowly add the 4-methoxyphenylacetyl chloride to the solution of sodium diethyl malonate at a controlled temperature.

-

After the addition is complete, allow the reaction to proceed until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography or vacuum distillation to afford diethyl (4-methoxyphenyl)malonate.

-

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Methoxyphenylacetonitrile | 147.18 | 286-287 | 1.085 |

| Diethyl (4-methoxyphenyl)malonate | 252.28 | 165-168 (at 10 mmHg) | 1.114 |

Part 2: Cyclobutane Ring Formation

The construction of the cyclobutane ring is achieved through the dialkylation of diethyl (4-methoxyphenyl)malonate with a suitable 1,3-dielectrophile. To introduce the ketone functionality at the 3-position, a protected form of 1,3-dihaloacetone is employed, such as 1,3-dibromo-2,2-dimethoxypropane. This prevents self-condensation of the keto-dihalide and other side reactions.

Caption: Mechanism of cyclobutane ring formation via dialkylation.

-

Protocol:

-

To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF, add a solution of diethyl (4-methoxyphenyl)malonate (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., argon).

-

After the addition is complete, allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

Cool the reaction mixture back to 0 °C and add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.1 eq) in anhydrous DMF dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to a temperature of 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, diethyl 1-(4-methoxyphenyl)-3,3-dimethoxycyclobutane-1,1-dicarboxylate, can be purified by column chromatography on silica gel.

-

Part 3: Hydrolysis and Decarboxylation

The final step involves the acidic hydrolysis of both the ester groups and the ketal, followed by the decarboxylation of the resulting β-keto diacid. This is typically a one-pot procedure.

-

Protocol:

-

To the crude or purified diethyl 1-(4-methoxyphenyl)-3,3-dimethoxycyclobutane-1,1-dicarboxylate, add an excess of aqueous hydrochloric acid (e.g., 6 M).

-

Heat the mixture at reflux with vigorous stirring. The hydrolysis of the esters and the ketal will occur, followed by the decarboxylation of one of the carboxylic acid groups.

-

Monitor the reaction for the evolution of carbon dioxide.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

-

| Compound | Molecular Weight ( g/mol ) | Appearance |

| Diethyl 1-(4-methoxyphenyl)-3,3-dimethoxycyclobutane-1,1-dicarboxylate | 380.43 | Oily liquid |

| This compound | 220.22 | Solid |

Alternative Synthetic Strategy

An alternative approach to the target molecule could proceed through a nitrile intermediate. This pathway would involve the dialkylation of 4-methoxyphenylacetonitrile with a 1,3-dihalopropane to form 1-cyano-1-(4-methoxyphenyl)cyclobutane. Subsequent oxidation at the C3 position to introduce the ketone, followed by hydrolysis of the nitrile to the carboxylic acid, would yield the final product. The commercial availability of 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile suggests the viability of such a route.[4] However, the selective oxidation of the cyclobutane ring in the presence of the aromatic ring can be challenging.

Caption: An alternative synthetic route via a nitrile intermediate.

Conclusion

The synthesis of this compound presented in this guide represents a reliable and scalable approach for accessing this important building block. The strategy of constructing the cyclobutane ring via dialkylation of a substituted malonic ester is a powerful method for introducing functionality at the 1-position. The subsequent hydrolysis and decarboxylation are robust transformations that lead to the desired product in good yields. This technical guide provides the necessary details for researchers to successfully synthesize this compound and utilize it in their drug discovery and development programs.

References

-

Malonates in Cyclocondensation Reactions. (2011). Molecules, 16(12), 10377-10416. [Link]

-

4,4-dimethoxy-3,3-dimethyl-2-phenyl-2-oxetanecarbonitrile. Chemical Synthesis Database. (n.d.). Retrieved January 19, 2026, from [Link]

-

Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? ResearchGate. (2014, March 14). Retrieved January 19, 2026, from [Link]

-

Piórko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety. Journal of the Chemical Society, Perkin Transactions 1, 469-475. [Link]

-

Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 68. [Link]

-

Buchman, E. R. (1953). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 30(1), 27. [Link]

-

Piórko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety. Journal of the Chemical Society, Perkin Transactions 1, 469. [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. (2013, August 7).

- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents. (2013, December 25).

- US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. Google Patents. (1991, January 1).

-

Ibrahim, M. A. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Journal of Saudi Chemical Society, 20, S479-S485. [Link]

-

Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. (2023, June 5). NSF Public Access Repository. [Link]

-

SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}- 4-OXOBUT-2-ENOIC ACIDS. (2021). ResearchGate. [Link]

-

Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2022). Angewandte Chemie International Edition, 61(47), e202210871. [Link]

- Stork, G., & Ficini, J. (1961). The Stereochemistry of the Alkylation of Enamines. Journal of the American Chemical Society, 83(24), 4678–4679.

- EP0784045A1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters. Google Patents. (1997, July 16).

- CN106279313A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. Google Patents. (2017, January 4).

-

Soderberg, T. (2019, June 5). 21.11: Decarboxylation Reactions. Chemistry LibreTexts. [Link]

-

Cope, A. C., & Hancock, E. M. (1944). Diethyl Ethylidenemalonate. Organic Syntheses, 24, 42. [Link]

-

Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. (2007). Russian Journal of Organic Chemistry, 43(1), 101-110. [Link]

-

Fuson, R. C., & Cole, W. (1941). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 21, 19. [Link]

-

Castell, J. V., Gomez, M. J., Miranda, M. A., & Morera, I. M. (1987). Photolytic degradation of ibuprofen. toxicity of the isolated photoproducts on fibroblasts and erythrocytes. Photochemistry and Photobiology, 46(6), 991–996. [Link]

Sources

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid is a substituted cyclobutane derivative featuring a ketone, a carboxylic acid, and a methoxyphenyl group. This unique trifunctional arrangement makes it a valuable building block in modern organic synthesis and medicinal chemistry. The strained four-membered ring imparts distinct reactivity to the ketone, while the carboxylic acid and the aromatic ring provide handles for a wide range of chemical modifications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development. The analogous, simpler compound, 3-oxocyclobutanecarboxylic acid, is a well-established intermediate in the synthesis of numerous pharmaceuticals, including kinase inhibitors and anti-tumor drugs, highlighting the potential of this entire class of molecules.[1][3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application. The key identifiers and computed physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical environments, from reaction solvents to biological media.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1340349-50-9 | [5] |

| Molecular Formula | C₁₂H₁₂O₄ | |

| Molecular Weight | 220.22 g/mol | [5][6] |

| InChI Key | OPBBOSTZEIPADV-UHFFFAOYSA-N | [5] |

| Appearance | White to off-white solid (predicted) | |

| pKa (Predicted) | 4.35 ± 0.20 | |

| Solubility | Slightly soluble in water (predicted) |

Note: Some properties are predicted based on the closely related structure of 3-oxocyclobutanecarboxylic acid as specific experimental data for the title compound is limited.

Synthesis and Purification

Retrosynthetic Analysis & Proposed Route

A logical approach involves the cycloaddition of a ketene with an appropriate alkene, followed by functional group manipulation. The presence of the quaternary stereocenter bearing both the aryl group and the carboxylic acid suggests a challenging synthesis that requires careful planning.

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Synthesis Protocol (Hypothetical)

This protocol is a conceptual workflow based on known transformations for similar structures.[4][10]

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)acrylate

-

To a stirred solution of 4-methoxybenzaldehyde and ethyl 2-(diethoxyphosphoryl)acetate in anhydrous Tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the acrylate precursor.

Step 2: [2+2] Cycloaddition with Dichloroketene

-

Dissolve the acrylate precursor from Step 1 in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Add activated zinc powder, followed by the dropwise addition of a solution of trichloroacetyl chloride in diethyl ether. The in situ generation of dichloroketene is critical for this reaction's success.

-

Maintain the reaction at 0-5 °C for 4 hours, then allow it to stir at room temperature overnight.

-

Filter the reaction mixture to remove zinc salts and concentrate the filtrate.

Step 3: Dechlorination and Ester Hydrolysis

-

Dissolve the crude dichlorocyclobutanone from Step 2 in acetic acid.

-

Add zinc dust portion-wise while monitoring the reaction by TLC.

-

After the starting material is consumed, filter the mixture and neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

To the resulting crude ester, add a solution of lithium hydroxide in a THF/water mixture.

-

Stir at room temperature for 6 hours until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with 1M HCl to pH ~2 and extract the final product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by recrystallization to obtain this compound.

Trustworthiness Check: Each step should be monitored by an appropriate analytical technique (TLC, GC-MS, or ¹H NMR) to ensure the reaction has gone to completion before proceeding to the next step. Purity of the final compound should be confirmed by HPLC and characterized by NMR and MS.

Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive structural proof of a molecule. While a full dataset for this specific compound is not publicly available, we can predict the key signals based on its functional groups.[6]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the δ 6.8-7.5 ppm range, characteristic of a para-substituted benzene ring.[11] - Cyclobutane Protons: Complex multiplets in the δ 2.5-3.5 ppm range. - Methoxy Protons: A sharp singlet around δ 3.8 ppm.[11] - Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable. |

| ¹³C NMR | - Carbonyl (Ketone): Signal at δ > 200 ppm. - Carbonyl (Carboxylic Acid): Signal in the δ 170-180 ppm range. - Aromatic Carbons: Signals between δ 114-160 ppm. - Quaternary Carbon: Signal around δ 50-60 ppm. - Cyclobutane CH₂: Signals in the δ 30-50 ppm range. - Methoxy Carbon: Signal around δ 55 ppm.[11] |

| FT-IR | - O-H Stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹.[12] - C=O Stretch (Ketone): Sharp, strong absorption around 1780 cm⁻¹ (strain increases frequency).[12] - C=O Stretch (Carboxylic Acid): Strong absorption around 1710 cm⁻¹.[12] - C-O Stretch (Ether & Acid): Absorptions in the 1050-1250 cm⁻¹ region.[12] |

| Mass Spec. | - (M+H)⁺: 221.0757 - (M-H)⁻: 219.0608 - Fragmentation: Expect loss of H₂O (M-18), COOH (M-45), and cleavage of the cyclobutane ring. |

Chemical Reactivity and Derivatization Potential

The molecule's utility is defined by its reactivity. The presence of two distinct carbonyl groups and an aromatic ring offers multiple avenues for chemical modification, making it a versatile scaffold for building molecular complexity.

Caption: Key reactivity pathways for the title compound.

Reactivity of the Cyclobutanone

The ketone in a four-membered ring is significantly more reactive than its acyclic or larger-ring counterparts due to ring strain.[2] This strain makes the carbonyl carbon more electrophilic.

-

Nucleophilic Addition: It readily undergoes addition reactions with nucleophiles. Reduction with sodium borohydride would selectively yield the corresponding alcohol, leaving the carboxylic acid intact.

-

Wittig Reaction: Conversion to an exocyclic double bond can be achieved under standard Wittig conditions.

-

Ring Opening: Under certain conditions, particularly with strong nucleophiles or in enzymatic systems, cyclobutanones can undergo ring-opening reactions, driven by the release of ring strain.[2]

Reactivity of the Carboxylic Acid

The carboxylic acid is a versatile functional group for building libraries of compounds in drug discovery.

-

Amide Coupling: This is the most common transformation. Using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), a diverse array of amides can be synthesized by reacting it with a library of primary or secondary amines.

-

Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions will yield the corresponding esters.

Reactivity of the Aromatic Ring

The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution. The para position is blocked, meaning that reactions like halogenation or nitration would occur at the positions ortho to the methoxy group.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity for this exact molecule is not widely reported, its structural motifs are highly relevant in drug design. The cyclobutane ring acts as a rigid, three-dimensional scaffold that can position substituents in precise vectors to interact with biological targets.[13][14] This is a desirable feature for improving binding affinity and selectivity.

-

Scaffold for Kinase Inhibitors: The parent structure, 3-oxocyclobutanecarboxylic acid, is a key intermediate for Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases.[1][3] The 1-aryl substitution pattern of the title compound provides a direct vector for exploring interactions within the hydrophobic pockets of enzyme active sites.

-

Bioisosteric Replacement: The cyclobutane ring can be considered a bioisostere for other groups, such as gem-dimethyl or phenyl rings, offering a way to modulate physicochemical properties like solubility and metabolic stability while maintaining a similar spatial arrangement.[15]

-

Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. The carboxylic acid provides a reliable handle for linking to other fragments, while the methoxyphenyl and oxocyclobutyl groups can be explored for initial, low-affinity interactions with a protein target.

Conclusion

This compound is a promising, albeit underexplored, chemical entity. Its synthesis is achievable through established organic chemistry principles. The true value of this molecule lies in its trifunctional nature, which provides a rich platform for chemical derivatization. The strained cyclobutanone offers unique reactivity, the carboxylic acid is a gateway to amide libraries, and the substituted aromatic ring allows for fine-tuning of electronic and steric properties. For researchers in drug discovery, this compound represents a versatile and rigid scaffold ready for elaboration into novel, potent, and selective therapeutic agents.

References

-

Miller, R. D., & Dolce, D. (2002). Synthesis and Characterization of Some Polycyclic Cyclobutanones. IBM Research. Available at: [Link]

-

Lübcke, M., et al. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (n.d.). Enantioselective organocatalyzed synthesis of cyclobutanone aldol derivatives. ResearchGate. Available at: [Link]

-

Chen, P. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Seminar. Available at: [Link]

- Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone. Google Patents.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. Pharmaffiliates. Available at: [Link]

-

UCLA Chemistry. (n.d.). Useful Spectroscopic Data. UCLA. Available at: [Link]

-

Journal of the American Chemical Society. (1979). Synthesis and reactivity of compounds with cyclobutane rings(s). 13. A simple, stereoselective, highly versatile synthesis of dichlorovinylcyclopropanecarboxylic acids via 2-chlorocyclobutanones. Journal of the American Chemical Society. Available at: [Link]

-

MySkinRecipes. (n.d.). 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. MySkinRecipes. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. PMC. Available at: [Link]

-

ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Oxocyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

-

Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. Available at: [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-methylbut-3-en-1-ol. SpectraBase. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

-

National Institutes of Health (NIH). (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Available at: [Link]

-

Pearson. (n.d.). Draw structures of the following derivatives. (b) the semicarbazone of cyclobutanone. Pearson. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid [cymitquimica.com]

- 6. This compound(1340349-50-9) 1H NMR [m.chemicalbook.com]

- 7. Synthesis and Characterization of Some Polycyclic Cyclobutanones for Journal of Organic Chemistry - IBM Research [research.ibm.com]

- 8. Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 10. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. rsc.org [rsc.org]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid [myskinrecipes.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this guide for 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid (CAS: 1340349-50-9, Molecular Formula: C₁₂H₁₂O₄) is predicted based on established principles of spectroscopic theory and analysis of structurally analogous compounds. As of the time of this writing, experimental spectra for this specific compound were not publicly available in the referenced literature. This guide is intended to serve as an educational resource and a template for the analysis of similar molecules.

Introduction

This compound is a unique molecule that incorporates a substituted aromatic ring, a strained cyclobutanone moiety, and a carboxylic acid. This combination of functional groups makes it an interesting candidate for applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, a detailed interpretation, and a standardized experimental protocol.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key features.

Caption: Chemical structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 - 7.2 | Doublet | 2H | Ar-H (ortho to carboxyl) |

| ~7.0 - 6.8 | Doublet | 2H | Ar-H (meta to carboxyl) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.5 - 3.2 | Multiplet | 4H | -CH₂- (cyclobutane) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (10-12 ppm) due to the acidic nature of the proton and hydrogen bonding.

-

Aromatic Protons (Ar-H): The para-substituted aromatic ring is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing cyclobutane group will be deshielded and appear further downfield compared to the protons meta to it.

-

Methoxyl Protons (-OCH₃): A sharp singlet integrating to three protons is predicted around 3.8 ppm, characteristic of a methoxy group attached to an aromatic ring.

-

Cyclobutane Protons (-CH₂-): The four protons on the cyclobutane ring are diastereotopic and will likely exhibit complex splitting patterns, appearing as a multiplet in the region of 3.2-3.5 ppm. The presence of the adjacent carbonyl group will deshield these protons.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the multiplicities.

-

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (ketone) |

| ~175 | C=O (carboxylic acid) |

| ~160 | Ar-C (C-OCH₃) |

| ~135 | Ar-C (C-cyclobutane) |

| ~128 | Ar-CH (ortho to cyclobutane) |

| ~114 | Ar-CH (meta to cyclobutane) |

| ~55 | -OCH₃ |

| ~50 | C (quaternary, cyclobutane) |

| ~45 | -CH₂- (cyclobutane) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbonyl will be significantly downfield (~205 ppm), while the carboxylic acid carbonyl will be at a slightly higher field (~175 ppm).

-

Aromatic Carbons (Ar-C): Four signals are predicted for the aromatic ring. The carbon attached to the oxygen of the methoxy group will be the most downfield among the protonated carbons. The quaternary carbon attached to the cyclobutane ring will also be identifiable.

-

Methoxyl Carbon (-OCH₃): A signal around 55 ppm is characteristic of a methoxy carbon.

-

Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring will be deshielded by the attached aromatic ring and carboxylic acid. The two methylene carbons will appear at a higher field.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1750 | Strong | C=O stretch (ketone, cyclobutanone) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1180 | Medium | C-O stretch (carboxylic acid) |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretches: Two strong carbonyl absorption bands are predicted. The strained cyclobutanone ring is expected to have a C=O stretching frequency around 1750 cm⁻¹. The carboxylic acid carbonyl, participating in hydrogen bonding, will likely appear around 1710 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity peaks around 1610 cm⁻¹ and 1510 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretches: A strong band around 1250 cm⁻¹ is anticipated for the asymmetric C-O stretching of the aryl ether, and a medium band around 1180 cm⁻¹ for the C-O stretching of the carboxylic acid.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220 | [M]⁺, Molecular ion |

| 175 | [M - COOH]⁺ |

| 135 | [M - C₄H₃O₃]⁺ (loss of oxocyclobutanecarboxylic acid moiety) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 220, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) would lead to a fragment at m/z 175.

-

Cleavage of the bond between the aromatic ring and the cyclobutane ring is a likely fragmentation pathway, resulting in a prominent peak at m/z 135 corresponding to the 4-methoxyphenyl cation.

-

Further fragmentation of the 4-methoxyphenyl cation could lead to characteristic peaks at m/z 107 and 77.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons.

-

ESI: Infuse the sample solution directly into the ESI source.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Processing: The instrument software processes the detector signal to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive roadmap for researchers working with this molecule or structurally related compounds. The outlined experimental protocols represent standard, validated methods for acquiring high-quality spectroscopic data. It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating further research and development in the fields of chemistry and drug discovery.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Arctom. (n.d.). 1-(4-methoxyphenyl)-3-oxo-cyclobutanecarboxylic acid. Retrieved from [Link]

1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid CAS number

An In-Depth Technical Guide to 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound.

Introduction and Strategic Importance

This compound, identified by CAS Number 1340349-50-9 , is a specialized organic compound that has gained traction as a valuable building block in medicinal chemistry.[1][2][3] Its structure, which combines a strained cyclobutane ring with a ketone and a carboxylic acid functional group, offers a unique three-dimensional scaffold. This distinct architecture is of particular interest in the design of novel therapeutic agents, where precise spatial arrangement of functional groups is paramount for effective target engagement.

The parent molecule, 3-oxocyclobutanecarboxylic acid, is a well-established intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including Janus kinase (JAK) inhibitors, CETP inhibitors, and various anticancer agents.[4][5][6][7][8] The addition of the 4-methoxyphenyl group to this core structure provides medicinal chemists with a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This document provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, grounded in established chemical principles and methodologies.

Physicochemical and Structural Properties

A clear understanding of the compound's physicochemical properties is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1340349-50-9 | [1][2][3] |

| Molecular Formula | C12H12O4 | [2] |

| Molecular Weight | 220.22 g/mol | [1][2] |

| Purity (Typical) | ≥97% - 98% | [1][9] |

| InChI Key | OPBBOSTZEIPADV-UHFFFAOYSA-N | [1] |

| Appearance | Typically a white to off-white solid | [4][5] |

| Functional Groups | Carboxylic Acid, Ketone, Ether, Aromatic Ring | [1] |

The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ketone, ether, carboxylic acid) within a semi-rigid framework makes this molecule a versatile scaffold for creating specific interactions with biological targets.[10]

Synthesis Protocol and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: first, the construction of the core 3-oxocyclobutanecarboxylic acid ring, followed by the introduction of the 4-methoxyphenyl group. A common route to the core involves the hydrolysis and decarboxylation of a protected diester precursor.

Caption: Proposed multi-stage synthesis workflow.

Step-by-Step Experimental Protocol (Stage 1)

This protocol is adapted from established literature for synthesizing the core ring structure.[4][12]

-

Reaction Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), add N,N-dimethylformamide (DMF) and potassium tert-butoxide. The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the malonate ester without competing side reactions.

-

Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of diisopropyl malonate dissolved in DMF. The dropwise addition and cooling are essential to control the exothermic deprotonation reaction.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature. Add 2,2-dimethoxy-1,3-dibromopropane. The dimethoxy group serves as a protecting group for the future ketone. Heat the reaction mixture to facilitate the intramolecular alkylation that forms the cyclobutane ring.

-

Workup and Isolation: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, add water, and extract the product with a non-polar solvent like heptane. The organic phase is dried and concentrated under reduced pressure to yield the crude diester intermediate.

-

Hydrolysis and Decarboxylation: Add the crude intermediate to a flask with concentrated hydrochloric acid and water. Heat the mixture under reflux. The strong acidic conditions and heat serve two purposes: hydrolyzing the ester groups to carboxylic acids and the ketal to a ketone, followed by the decarboxylation of the resulting malonic acid derivative to yield the final 3-oxocyclobutanecarboxylic acid.[4][11]

-

Final Purification: Extract the final product with an appropriate solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate. Recrystallization can be performed to obtain a high-purity product.[12]

Core Applications in Drug Discovery

The primary value of this compound lies in its role as a sophisticated building block for creating complex molecular architectures in drug discovery. The cyclobutane core provides a rigid scaffold that can position substituents in precise vectors, which is crucial for optimizing binding to enzyme active sites or protein receptors.

The parent compound, 3-oxocyclobutanecarboxylic acid, is a key intermediate for drugs like Abrocitinib , a JAK inhibitor for atopic dermatitis.[4][6][13] This establishes a strong precedent for the utility of this chemical family.

Key Therapeutic Areas of Interest:

-

Oncology: As a scaffold for various kinase inhibitors that target signaling pathways involved in cancer cell proliferation.[5][14]

-

Inflammatory and Autoimmune Diseases: In the synthesis of JAK inhibitors and other modulators of the immune response.[4][7]

-

Metabolic Disorders: As a precursor for CETP (Cholesteryl Ester Transfer Protein) inhibitors, which are investigated for their role in managing cholesterol levels.[5]

Caption: Role as a strategic building block in drug discovery.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A multi-pronged analytical approach is required.

Analytical Workflow

Caption: Quality control workflow for batch release.

Detailed Methodologies

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Principle: This is the primary method for quantifying the purity of the compound and detecting any process-related impurities.

-

Column: A reverse-phase column (e.g., Kinetex C18, 2.6µm, 100 x 2.1 mm) is suitable.[15]

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient allows for the separation of compounds with varying polarities.

-

Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., 210-330 nm).[15]

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:

-

Principle: This technique confirms the molecular weight of the compound.

-

Method: The sample is injected into an LC system coupled to a mass spectrometer. The mass spectrometer will detect the molecular ion corresponding to the compound's mass (220.22 g/mol ), often as [M+H]⁺ (m/z 221.xx) or [M-H]⁻ (m/z 219.xx) depending on the ionization mode.

-

Validation: This provides definitive confirmation that the main peak observed in the HPLC analysis corresponds to the correct molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification:

-

Principle: NMR provides detailed information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the cyclobutane ring.[16]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (ketone), the carboxylic acid carbon, and the distinct carbons of the aromatic and aliphatic parts of the molecule.

-

Trustworthiness: The combination of ¹H and ¹³C NMR provides an unambiguous structural fingerprint, ensuring the material is the correct isomer and free from structural analogues.

-

Conclusion

This compound is a highly valuable and specialized chemical intermediate for the modern drug discovery pipeline. Its unique structural features, combining a strained ring system with versatile functional groups, provide a robust platform for developing novel therapeutics. A thorough understanding of its physicochemical properties, coupled with rigorous synthesis and stringent analytical quality control, is essential for leveraging its full potential in creating the next generation of medicines.

References

-

1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem. [Link]

-

ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]

-

Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. [Link]

-

3-Oxocyclobutanecarboxylic acid CAS 23761-23-1 - Watson International. [Link]

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]

-

23761-23-1 | 3-Oxocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons. [Link]

-

The Role of 3-Oxocyclobutane-1-carboxylic Acid in Modern Drug Development. [Link]

-

The Role of 3-Oxocyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis. [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P

-

Squaryl molecular metaphors – application to rational drug design and imaging agents. [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [Link]

-

Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

-

(a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen - ResearchGate. [Link]

-

METHODS AND OBJECTS OF CHEMICAL ANALYSIS. [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid [cymitquimica.com]

- 2. This compound | 1340349-50-9 [chemicalbook.com]

- 3. 1340349-50-9|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. guidechem.com [guidechem.com]

- 12. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. watson-int.com [watson-int.com]

- 15. cipac.org [cipac.org]

- 16. 3-Oxocyclobutanecarboxylic acid(23761-23-1) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Abstract

This document provides an in-depth technical analysis of the potential biological activity of the novel chemical entity, 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. In the absence of extensive direct biological data for this specific molecule, this guide employs a structure-based predictive approach, grounded in established principles of medicinal chemistry and pharmacology. By deconstructing the molecule into its core structural motifs—the 3-oxocyclobutanecarboxylic acid scaffold and the 1-(4-methoxyphenyl) substituent—we can infer a strong rationale for its investigation as a potential therapeutic agent. The 3-oxocyclobutanecarboxylic acid core is a privileged intermediate in the synthesis of numerous targeted therapies, including kinase and enzyme inhibitors, while the 4-methoxyphenyl group is a recognized pharmacophore in several approved drugs, crucial for target binding and potency. This guide outlines the scientific basis for these predictions, proposes a roadmap for experimental validation with detailed protocols, and discusses potential therapeutic applications, offering a foundational resource for researchers and drug development professionals interested in this promising chemical space.

Part 1: The Cyclobutane Scaffold: A Foundation for Modern Drug Design

The inclusion of a cyclobutane ring in small-molecule drug candidates is a strategic choice in medicinal chemistry aimed at optimizing pharmacological properties. Unlike more flexible cycloalkanes, the cyclobutane motif possesses significant ring strain (approximately 26.3 kcal/mol), which forces it into a rigid, puckered conformation.[1] This conformational rigidity can be leveraged to improve a drug's potency, selectivity, and pharmacokinetic profile.[2]

The three-dimensional structure of the cyclobutane ring offers several advantages:

-

Conformational Restriction: It can "lock" a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[3]

-

Improved Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation, prolonging the drug's half-life.[1]

-

Vectorial Orientation of Substituents: It provides a rigid scaffold from which to project key pharmacophoric groups into specific regions of a target's binding pocket, enhancing selectivity.[3]

-

Novel Chemical Space: It serves as a non-planar bioisostere for commonly used groups like phenyl rings or alkenes, allowing for exploration of new intellectual property and improved physicochemical properties.[1][3]

This strategic use is exemplified by several FDA-approved drugs. For instance, the chemotherapy agent Carboplatin incorporates a cyclobutane-1,1-dicarboxylic acid moiety to reduce the nephrotoxicity associated with its predecessor, Cisplatin.[2] Similarly, the hepatitis C virus (HCV) protease inhibitor Boceprevir contains a cyclobutane group that contributes significantly to its high potency.[2]

Part 2: The 3-Oxocyclobutanecarboxylic Acid Core: A Privileged Intermediate

The specific core of the topic molecule, 3-oxocyclobutanecarboxylic acid, is not merely a structural component but is recognized as a critical building block for a multitude of modern therapeutic agents.[4][5] Its utility spans a wide range of drug classes, highlighting its versatility in presenting functional groups in a desirable spatial orientation for interacting with various enzyme active sites and protein receptors.[6]

Its widespread application in the synthesis of dozens of APIs (Active Pharmaceutical Ingredients) strongly suggests that molecules derived from this core, including this compound, have a high probability of interacting with similar target classes.[5][6]

Key Therapeutic Classes Derived from this Core Include:

-

Janus Kinase (JAK) Inhibitors: Used in the treatment of autoimmune disorders like rheumatoid arthritis and atopic dermatitis.[6][7]

-

Kinase Inhibitors: A broad category of anticancer drugs that target specific signaling pathways involved in tumor growth.[4][5]

-

MDM2 Antagonists: An emerging class of anticancer agents that reactivate the p53 tumor suppressor pathway.[5][6]

-

CETP Inhibitors: Investigated for the treatment of dyslipidemia by raising levels of high-density lipoprotein (HDL) cholesterol.[6][7]

-

Thrombin Inhibitors: Used as anticoagulants to prevent and treat thrombosis.[4][5]

Caption: Versatility of the 3-oxocyclobutanecarboxylic acid core.

Part 3: The 1-(4-Methoxyphenyl) Substituent: A Key Pharmacophore

The 1-(4-methoxyphenyl) group is a well-established pharmacophore that plays a crucial role in the biological activity of numerous compounds. The methoxy group is an electron-donating substituent that can influence the electronic properties of the phenyl ring, affecting binding interactions and metabolic stability.[8] The phenyl ring itself provides a hydrophobic surface capable of engaging in van der Waals, pi-pi, and hydrophobic interactions within protein binding sites.

A prominent example of its importance is in the structure of Apixaban (Eliquis) , a highly potent and selective direct Factor Xa (FXa) inhibitor used for the prevention of stroke and systemic embolism.[9] In Apixaban, the p-methoxyphenyl group serves as the neutral P1 moiety that binds deep within the S1 pocket of the FXa active site. This interaction is critical for the drug's high binding affinity and oral bioavailability.[9]

Furthermore, compounds featuring a 4-methoxyphenyl moiety have demonstrated significant cytotoxic activity in various cancer cell lines. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, an analog of the tubulin inhibitor phenstatin, showed potent in vitro cytotoxicity in the nanomolar range against cell lines such as HL-60 (leukemia) and SF-295 (glioblastoma).[10] This suggests that the 4-methoxyphenyl group can be a key component of potent anticancer agents.

Part 4: A Roadmap for Experimental Validation

Based on the structural analysis, a logical starting point for characterizing the biological activity of this compound is to investigate its potential as a kinase inhibitor and an anticancer agent. The following experimental workflow provides a self-validating system for initial screening and characterization.

Caption: Proposed workflow for biological characterization.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Primary Screen)

-

Rationale: Given the prevalence of the 3-oxocyclobutane core in kinase inhibitors, a broad panel screen is the most efficient first step to identify potential targets.

-

Methodology:

-

Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

-

In a 96-well plate, dispense the kinase, appropriate substrate (e.g., a generic peptide), and ATP. Commercially available kinase assay kits (e.g., ADP-Glo™) provide validated reagents.

-

Add the test compound to achieve a final concentration of 10 µM. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP (an indicator of kinase activity) by adding a detection reagent that produces a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition relative to the DMSO control. Hits are typically defined as compounds causing >50% inhibition.

-

Protocol 2: Cellular Proliferation Assay (MTT Assay)

-

Causality: This assay directly measures the cytotoxic or cytostatic effect of the compound on cancer cells, providing a functional readout of its potential as an anticancer agent.[11]

-

Methodology:

-

Seed cancer cells (e.g., HeLa for cervical cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

-

Prepare serial dilutions of the test compound in culture medium, ranging from 0.1 µM to 100 µM.

-

Replace the old medium with the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

-

Data Presentation

Quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (µM) |

|---|---|---|

| Kinase A | 85% | 1.2 |

| Kinase B | 12% | > 100 |

| Kinase C | 92% | 0.8 |

| ... | ... | ... |

Table 2: Anticancer Activity Profile

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h |

|---|---|---|

| HeLa | Cervical Cancer | 5.6 |

| A549 | Lung Cancer | 12.1 |

| MCF-7 | Breast Cancer | 8.3 |

| ... | ... | ... |

Conclusion and Future Directions

While direct experimental data on this compound is not yet publicly available, a rigorous analysis of its chemical architecture provides a compelling case for its investigation as a bioactive molecule. The combination of a privileged 3-oxocyclobutanecarboxylic acid core, known for its role in targeted inhibitors, with a 4-methoxyphenyl substituent, a key pharmacophore in potent drugs, points toward promising therapeutic potential, particularly in oncology and immunology.

The experimental roadmap detailed in this guide offers a clear, logical, and efficient pathway for elucidating the biological activity of this compound. Positive results from the initial in vitro kinase and cellular proliferation screens would warrant further investigation, including:

-

Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific cellular pathways affected by the compound.

-

In Vivo Studies: Evaluation of efficacy and safety in preclinical animal models of disease.

This structured approach, grounded in established medicinal chemistry principles, positions this compound as a high-priority candidate for further research and development.

References

- PharmaBlock. Cyclobutane Derivatives in Drug Discovery. [URL: https://www.pharmablock.

- Aksenov, A. V., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/91574]

- Benchchem. Potential Research Applications of Cyclobutane-Containing Thiols: A Technical Guide. [URL: https://www.benchchem.com/blog/potential-research-applications-of-cyclobutane-containing-thiols-a-technical-guide/]

- Willems, D., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(21), 1999-2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7693006/]

- Willems, D., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/226955]

- MySkinRecipes. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. [URL: https://www.myskinrecipes.com/shop/en/reagents/210883-1-4-methoxyphenyl-cyclobutanecarboxylic-acid.html]

- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. [URL: https://patents.google.

- LookChem. Cas 23761-23-1, 3-Oxocyclobutanecarboxylic acid. [URL: https://www.lookchem.com/cas-237/23761-23-1.html]

- PubChem. 3-Oxocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4913358]

- Watson International. 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1. [URL: https://www.watson-int.com/3-oxocyclobutanecarboxylic-acid-cas-23761-23-1/]

- Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. [URL: https://patents.google.

- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [URL: https://pubmed.ncbi.nlm.nih.gov/17914785/]

- Patsnap. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. [URL: https://eureka.patsnap.

- Lima, P. D., et al. (2009). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. ResearchGate. [URL: https://www.researchgate.net/publication/24494301_In_vitro_and_in_vivo_antitumor_effects_of_4-methoxyphenyl345-trimethoxyphenylmethanone]

- ChemicalBook. 3-Oxocyclobutanecarboxylic acid | 23761-23-1. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5436665_EN.htm]

- Wang, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 21(19), 5712-5715. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178749/]

- Sathyanarayana, R., et al. (2021). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Journal of the Iranian Chemical Society, 18, 2641-2657. [URL: https://link.springer.com/article/10.1007/s13738-021-02228-4]

- DeLoid, G. M., et al. (2017). In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals. Biomacromolecules, 18(11), 3739-3751. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5687989/]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. watson-int.com [watson-int.com]

- 6. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid [myskinrecipes.com]

- 9. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acu.edu.in [acu.edu.in]

- 12. In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of the 1-(4-Methoxyphenyl)-3-oxocyclobutane Moiety in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of conformational rigidity and metabolic stability has positioned the cyclobutane motif as a privileged scaffold in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid and its derivatives, a class of compounds with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will dissect the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of their biological activity, offering a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

The Cyclobutane Advantage: A Paradigm of Bioisosterism and Conformational Constraint

The strategic incorporation of a cyclobutane ring into a drug candidate offers a distinct set of advantages over more traditional, flexible aliphatic chains or sterically demanding aromatic systems.[1][2] The inherent ring strain of the cyclobutane core imparts a unique puckered three-dimensional geometry, which can serve to lock a molecule into a bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency.

Furthermore, the cyclobutane scaffold is increasingly recognized as an effective bioisostere for a phenyl ring. This substitution can improve physicochemical properties such as solubility and metabolic stability by reducing the lipophilicity often associated with aromatic systems.[1][2] The 1-(4-methoxyphenyl) substitution on the 3-oxocyclobutanecarboxylic acid core provides a key pharmacophoric element, with the methoxy group capable of forming important hydrogen bond interactions within a receptor binding pocket.

Synthesis of the Core Scaffold: A Multi-pronged Approach

The synthesis of this compound derivatives hinges on the initial construction of the 3-oxocyclobutanecarboxylic acid core, followed by the strategic introduction of the 1-(4-methoxyphenyl) moiety. Several viable synthetic routes to the core structure have been reported, primarily in patent literature, highlighting its importance as a versatile intermediate.[3]

Synthesis of 3-Oxocyclobutanecarboxylic Acid

One common approach involves a multi-step synthesis starting from readily available materials like acetone, bromine, and malononitrile.[3] This method typically proceeds through the formation of 1,3-dibromoacetone, followed by a cyclization reaction and subsequent hydrolysis and decarboxylation to yield the desired 3-oxocyclobutanecarboxylic acid. The process is robust and can be performed on a large scale, making it suitable for industrial applications.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

-

Step 1: Synthesis of 1,3-dibromoacetone. To a solution of acetone in ethanol, bromine is added dropwise at room temperature. The reaction is stirred for 10-16 hours. The solvent and excess acetone are then removed under reduced pressure to yield 1,3-dibromoacetone.

-

Step 2: Synthesis of 3,3-dicyanocyclobutanone. In a flask containing N,N-dimethylformamide (DMF), sodium iodide and tetrabutylammonium bromide (TBAB) are added as a catalyst and phase-transfer agent, respectively. Malononitrile and 1,3-dibromoacetone are then added, and the mixture is heated and stirred for 16-24 hours. After cooling, the solvent is removed, and the product is extracted with toluene.

-

Step 3: Hydrolysis and Decarboxylation. The 3,3-dicyanocyclobutanone is suspended in aqueous hydrochloric acid (6M) and refluxed for 24 hours. After the reaction is complete, the mixture is evaporated to dryness. The crude product is then purified by recrystallization from a suitable solvent such as methyl tert-butyl ether to afford 3-oxocyclobutanecarboxylic acid.

Introduction of the 1-(4-Methoxyphenyl) Moiety: Strategic Arylation

With the 3-oxocyclobutanecarboxylic acid core in hand, the next critical step is the introduction of the 1-(4-methoxyphenyl) group. Two primary strategies are proposed, leveraging modern cross-coupling methodologies:

Strategy A: Palladium-Catalyzed α-Arylation of the Corresponding Ester

This approach involves the conversion of the carboxylic acid to a suitable ester (e.g., methyl or ethyl ester) to prevent interference with the coupling reaction. The ester enolate is then coupled with a 4-methoxyphenyl halide (e.g., 4-bromoanisole or 4-iodoanisole) in the presence of a palladium catalyst and a suitable phosphine ligand.[4][5][6]

Causality Behind Experimental Choices:

-

Esterification: The carboxylic acid is protected as an ester to prevent its acidic proton from quenching the strong base required for enolate formation.

-

Base Selection: A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the efficient deprotonation of the α-carbon without competing side reactions.

-

Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Proposed Experimental Protocol: Palladium-Catalyzed α-Arylation

-

Esterification: 3-Oxocyclobutanecarboxylic acid is esterified using standard methods (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of acid).

-

Enolate Formation: The resulting 3-oxocyclobutanecarboxylate is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C. A solution of LiHMDS in THF is added dropwise, and the mixture is stirred to form the lithium enolate.

-

Cross-Coupling: A solution of the palladium catalyst and phosphine ligand in THF is added, followed by the addition of 4-bromoanisole. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate.

-

Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to afford the final product, this compound.

Strategy B: Conjugate Addition of an Aryl Organometallic Reagent to a Cyclobutenone Precursor

An alternative and elegant approach involves the 1,4-conjugate addition of a 4-methoxyphenyl organometallic reagent (e.g., a boronic acid or an organocuprate) to a 3-oxocyclobutene-1-carboxylate intermediate.[7][8] This strategy allows for the direct formation of the desired carbon-carbon bond at the 1-position.

Causality Behind Experimental Choices:

-

Cyclobutenone Formation: The 3-oxocyclobutanecarboxylate can be converted to an enol triflate, which can then undergo elimination to form the α,β-unsaturated cyclobutenone system.

-

Organometallic Reagent: 4-Methoxyphenylboronic acid is a readily available and stable reagent suitable for rhodium or palladium-catalyzed conjugate additions. Organocuprates, generated in situ from organolithium or Grignard reagents and a copper(I) salt, are also highly effective for 1,4-additions.

-

Catalysis: For arylboronic acids, a rhodium or palladium catalyst is typically employed to facilitate the addition.

Proposed Experimental Protocol: Conjugate Addition

-

Cyclobutenone Formation: The 3-oxocyclobutanecarboxylate is converted to its corresponding enol triflate using a triflating agent (e.g., triflic anhydride) in the presence of a non-nucleophilic base. Subsequent treatment with a base (e.g., DBU) will induce elimination to form the 3-oxocyclobutene-1-carboxylate.

-

Conjugate Addition: To a solution of the cyclobutenone in a suitable solvent, the catalyst (if applicable) and the 4-methoxyphenyl organometallic reagent are added. The reaction is stirred until completion.

-

Workup and Purification: The reaction is quenched and worked up as described in the α-arylation protocol. The resulting 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate is then hydrolyzed to the carboxylic acid.

Visualization of Synthetic Pathways

Caption: Synthetic routes to this compound.

Biological Applications and Structure-Activity Relationships (SAR)